![molecular formula C17H21BF2N2O3 B1413751 1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-94-3](/img/structure/B1413751.png)
1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Übersicht
Beschreibung
The compound is a type of pyrazole which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the difluoromethoxy group and the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the difluoromethoxy group attached to a phenyl ring, and the tetramethyl-1,3,2-dioxaborolan-2-yl group. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy and tetramethyl-1,3,2-dioxaborolan-2-yl groups could affect its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonism
1H-Pyrazole derivatives have been investigated for their potential as angiotensin II receptor antagonists. For instance, a study explored a series of N-phenyl-1H-pyrrole derivatives, including pyrazole structures, as novel AT1-selective angiotensin II receptor antagonists. These compounds were developed using computer-assisted modeling and exhibited significant antagonist activity in rat uterine membrane receptor binding assays and isolated organ assays with rabbit aorta rings, indicating potential applications in hypertension management (Bovy et al., 1993).
Anti-inflammatory and Analgesic Effects
Another study on a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, demonstrated analgesic, anti-inflammatory, and vasorelaxant effects. This compound effectively reduced abdominal writhing and inflammatory pain in mice, indicating its potential in pain management and anti-inflammatory therapies (Oliveira et al., 2017).
Antidiabetic Potential
Research into (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones highlighted their antihyperglycemic properties in diabetic mice. These compounds were associated with significant reductions in plasma glucose levels, indicating their potential as novel antidiabetic agents (Kees et al., 1996).
Cytoprotective Antiulcer Activity
1H-Pyrazol-1-yl pyrimidines, including those related to pyrazole structures, have shown promising cytoprotective antiulcer activity. Specifically, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine demonstrated potent inhibition of induced ulcers in rats, suggesting potential applications in ulcer treatment and gastrointestinal protection (Ikeda et al., 1996).
Aryl Hydrocarbon Receptor Antagonism
A novel compound, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191), was identified as a potent inhibitor of TCDD-induced AhR-dependent transcription. This compound prevented the binding of TCDD to AhR and inhibited its nuclear translocation and DNA binding, suggesting its utility in studying AhR-mediated signal transduction and preventing TCDD-associated pathology (Kim et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BF2N2O3/c1-16(2)17(3,4)25-18(24-16)13-9-21-22(11-13)10-12-7-5-6-8-14(12)23-15(19)20/h5-9,11,15H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEHBTVMVFNLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



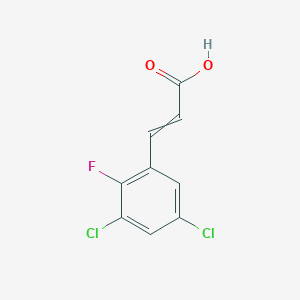

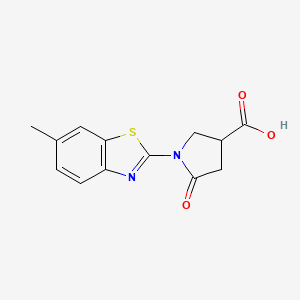
![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)
![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
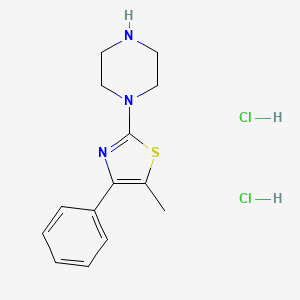
![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)
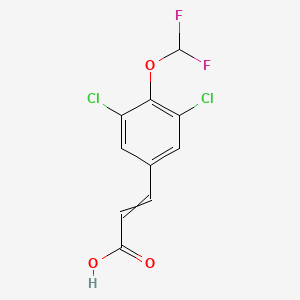

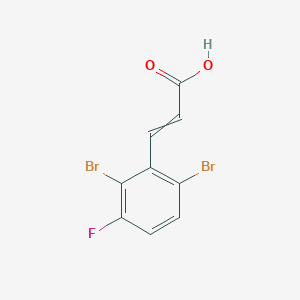

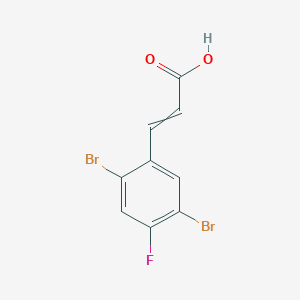
![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)
![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)